N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O4S2/c1-13-11-35-20(27-13)28-19(31)12-36-21-26-10-18(14-3-2-4-16(9-14)30(32)33)29(21)15-5-7-17(8-6-15)34-22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZAXOQMSANMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences:
| Feature | Target Compound | Analog (Compound 9) |
|---|---|---|
| Imidazole Substitutents | 3-Nitrophenyl, 4-(trifluoromethoxy)phenyl | 4-Fluorophenyl, 4-methoxyphenyl |
| Thiazole Substituent | 4-Methyl | Unsubstituted (thiazol-2-yl) |
| Electronic Effects | Strong electron-withdrawing (NO₂, CF₃O) | Moderate electron-withdrawing (F, OCH₃) |
The trifluoromethoxy group increases lipophilicity (logP ~3.5–4.0 estimated) relative to methoxy (logP ~2.5–3.0) or fluorophenyl (logP ~2.8–3.2) groups, influencing membrane permeability .
Physicochemical and Spectroscopic Data
Table 1: Comparative Physicochemical Properties
The target compound’s higher calculated melting point vs. Compound 9 suggests stronger intermolecular interactions (e.g., dipole-dipole from NO₂/CF₃O) .
Molecular Docking and Binding Affinity
demonstrates that analogs like 9c exhibit distinct docking poses with target proteins (e.g., COX-1/2). The trifluoromethoxy group in the target compound may enhance hydrophobic interactions in enzyme active sites, while the nitro group could form hydrogen bonds with catalytic residues, improving inhibitory potency .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including thioether formation and acetamide coupling. For example:
- Thioether linkage : React 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Purification : Recrystallize the crude product using ethanol or methanol to enhance purity .
- Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry for yield improvement .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., distinguishing imidazole and thiazole protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect side products via reverse-phase columns .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro enzyme inhibition : Test against COX-1/2 or kinase targets, given structural similarities to imidazole-based inhibitors .
- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility screening : Employ kinetic solubility assays in PBS or DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs by modifying the 3-nitrophenyl (e.g., replacing NO₂ with CF₃) or 4-trifluoromethoxyphenyl groups .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with the thiazole ring) .
- Biological evaluation : Compare IC₅₀ values across analogs in enzyme assays to correlate substituent effects with potency .
Q. What mechanistic insights explain its stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .
- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation hotspots (e.g., imidazole ring) .
- Light sensitivity : Conduct photostability tests under ICH guidelines to assess nitro group-mediated decomposition .
Q. How can computational modeling resolve contradictions in reported biological data?
- Methodological Answer :
- Molecular dynamics simulations : Model compound-receptor interactions to explain divergent inhibition results (e.g., flexibility of the sulfanyl linker affecting binding) .
- QSAR modeling : Train models using datasets from analogs to predict bioactivity and prioritize synthetic targets .
- Density Functional Theory (DFT) : Calculate electron distribution to rationalize reactivity discrepancies (e.g., nitro group reduction potential) .
Q. What strategies mitigate synthetic challenges like low yields in thioether formation?
- Methodological Answer :
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to accelerate thiol-disulfide exchange .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
